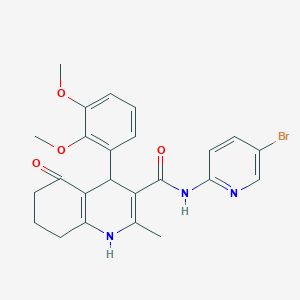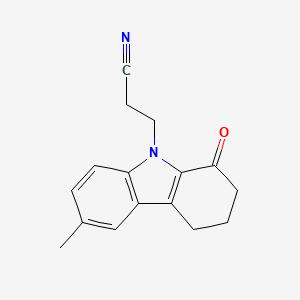![molecular formula C23H17F3N2O2 B11650971 Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11650971.png)
Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic methods exist for preparing this compound. One common approach involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) . The resulting tricyclic indole can be further transformed to the desired compound.
Reaction Conditions: The Fischer indole synthesis typically proceeds under reflux conditions in methanol (MeOH). The overall reaction involves cyclization and formation of the indole ring system.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Scientific Research Applications
Biomedical Research: Researchers explore this compound’s potential in cancer therapy due to its cytotoxic effects. Additionally, investigations into its antimicrobial properties and other biological activities are underway.
Medicinal Chemistry: Ethyl 4-{[3-(trifluoromethyl)phenyl]amino}benzo[h]quinoline-3-carboxylate may serve as a scaffold for designing novel drugs targeting specific molecular pathways.
Industry: Its unique structure makes it valuable for designing new materials, such as fluorescent dyes or ligands for catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or metabolic processes.
Properties
Molecular Formula |
C23H17F3N2O2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)anilino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H17F3N2O2/c1-2-30-22(29)19-13-27-20-17-9-4-3-6-14(17)10-11-18(20)21(19)28-16-8-5-7-15(12-16)23(24,25)26/h3-13H,2H2,1H3,(H,27,28) |
InChI Key |
BSEWWQHWQAQKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3-dimethylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11650894.png)




![11-(4-fluorophenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650919.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11650926.png)
![4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11650928.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650930.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B11650936.png)

![benzyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11650941.png)
![Diethyl 3-methyl-5-{[(2-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11650947.png)
